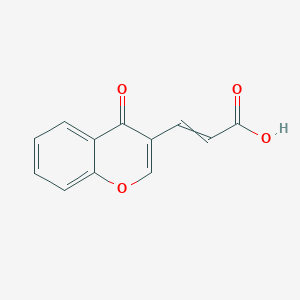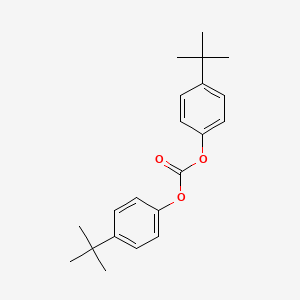![molecular formula C22H17NO4 B12448906 4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12448906.png)
4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenylcarbonyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 3-(phenylcarbonyl)phenol to form the corresponding carbamate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions typically involve the use of a solvent such as toluene or dichloromethane and may require the presence of a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The phenyl rings in the compound can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl boronic acid: Similar structure but contains a boronic acid group instead of an acetate group.
4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl methyl ester: Similar structure but contains a methyl ester group instead of an acetate group.
Uniqueness
4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the carbamoyl and acetate groups allows for diverse chemical modifications and interactions with biological targets.
属性
分子式 |
C22H17NO4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
[4-[(3-benzoylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H17NO4/c1-15(24)27-20-12-10-17(11-13-20)22(26)23-19-9-5-8-18(14-19)21(25)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,26) |
InChI 键 |
ZWMQIUIBDKFXRR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12448827.png)
![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12448852.png)

![2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12448864.png)


![3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12448875.png)


![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide](/img/structure/B12448892.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12448899.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B12448904.png)
![2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile](/img/structure/B12448905.png)
